2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline
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Overview
Description
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyridazine, quinoxaline, or pyrrolo[3,4-c]pyrrol structures. Examples include:
- 2,2′:6′,2′′-Terpyridine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid .
Uniqueness
The uniqueness of 2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline lies in its complex structure, which combines multiple heterocyclic rings and functional groups.
Properties
IUPAC Name |
2-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-22(2,3)19-8-9-20(26-25-19)27-11-15-13-28(14-16(15)12-27)21-10-23-17-6-4-5-7-18(17)24-21/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJIBLEYLIUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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